Arg-Leu

Descripción general

Descripción

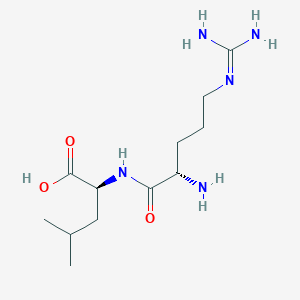

Arg-Leu is a dipeptide composed of the amino acids arginine and leucine It is formed by the linkage of the carboxyl group of arginine to the amino group of leucine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu typically involves the use of solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Activation: The carboxyl group of arginine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated arginine is then coupled to the amino group of leucine on the resin.

Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. This involves the expression of peptide synthetase enzymes in microbial hosts such as Escherichia coli. The enzymes catalyze the formation of the dipeptide, which is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Arg-Leu can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between arginine and leucine can be hydrolyzed by proteolytic enzymes, resulting in the release of free amino acids.

Oxidation: The guanidino group of arginine can be oxidized to form various derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin or pepsin under physiological conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

Hydrolysis: Free arginine and leucine.

Oxidation: Oxidized derivatives of arginine.

Substitution: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Biological Research Applications

1.1 Mechanism of Action

Arg-Leu influences several metabolic pathways, particularly those involving immune cell functions. Arginine acts as a precursor for nitric oxide (NO), which is crucial for cardiovascular and immune system functions. The interaction between Arg and Leu enhances the activity of various enzymes and proteins, making it a valuable tool in biological studies .

1.2 Embryonic Development

Recent studies have shown that this compound plays a role in improving the implantation rates of in vitro fertilization (IVF) derived mouse blastocysts. The combination of these amino acids elevates reactive oxygen species (ROS) levels, which stimulate integrin expression necessary for successful implantation . This finding suggests potential applications in reproductive biology and fertility treatments.

Medical Applications

2.1 Therapeutic Potential

this compound is being investigated for its therapeutic applications, particularly in modulating immune responses and treating cardiovascular diseases. Its bioactive properties may enhance drug formulations aimed at these conditions .

2.2 Cancer Therapy

The compound has shown promise in cancer therapy by serving as a building block for peptide synthesis, which is essential for developing new drugs targeting cancer cells. Its unique structure allows for selective targeting of malignancies, potentially improving treatment outcomes .

Industrial Applications

3.1 Food Industry

In the food sector, this compound serves as a flavor enhancer. It has been demonstrated to improve the taste profile of various food products while allowing for reduced salt content, thus contributing to healthier dietary options .

3.2 Cosmetic Industry

The compound is also explored in cosmetic formulations due to its potential benefits for skin health, especially in anti-aging products. Its properties can enhance skin hydration and elasticity, making it valuable in skincare research .

Research Case Studies

Mecanismo De Acción

Arg-Leu exerts its effects through various molecular mechanisms. The arginine residue can interact with cellular receptors and enzymes, modulating their activity. For example, arginine is known to be a precursor for the synthesis of nitric oxide, a signaling molecule involved in vasodilation and immune responses . The leucine residue can influence protein synthesis and degradation pathways, impacting cellular metabolism and growth .

Comparación Con Compuestos Similares

Similar Compounds

- Arginyl-Serine

- Arginyl-Alanine

- Arginyl-Glycine

Uniqueness

Arg-Leu is unique due to its specific combination of arginine and leucine, which imparts distinct biochemical properties. The presence of arginine provides a positive charge at physiological pH, allowing interactions with negatively charged biomolecules. Leucine, being a hydrophobic amino acid, contributes to the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Conclusion

This compound is a versatile dipeptide with significant potential in various scientific and industrial applications. Its unique combination of arginine and leucine residues imparts distinct biochemical properties, making it a valuable compound for research and development in multiple fields.

Actividad Biológica

Arginine-Leucine (Arg-Leu) is a dipeptide that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in biological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

Chemical Composition and Structure

This compound consists of two amino acids: arginine (Arg), a positively charged amino acid known for its role in protein synthesis and cellular signaling, and leucine (Leu), a hydrophobic amino acid that plays a critical role in protein structure and function. The combination of these two amino acids results in a peptide that exhibits unique properties beneficial for biological activity.

-

Antimicrobial Activity :

- This compound has been shown to enhance the activity of antimicrobial peptides (AMPs). Research indicates that peptides containing arginine exhibit superior membrane-disrupting capabilities compared to those with lysine, primarily due to the guanidinium side chain of arginine, which facilitates stronger interactions with phospholipid bilayers .

- A study demonstrated that Arg-containing peptides induce significant cytoplasmic membrane permeabilization in Escherichia coli, leading to effective bacterial killing at minimal inhibitory concentrations (MIC) .

-

Cellular Signaling and Apoptosis :

- The mutation of p53 at codon 273 from arginine to leucine (p53-273L) has been linked to altered cellular growth dynamics. This mutation suppresses cell growth and induces apoptosis in squamous cell carcinoma lines, suggesting that this compound may play a role in cancer biology through its influence on tumor suppressor pathways .

- Additionally, studies have indicated that Arg residues can enhance apoptosis efficiency by promoting mitochondrial localization of apoptotic factors, thus facilitating cytochrome c release into the cytosol .

- Modulation of Proteoglycans :

Table 1: Summary of Biological Activities Associated with this compound

Implications for Health and Disease

The biological activities associated with this compound suggest potential therapeutic applications:

- Cancer Therapy : The ability of this compound to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer treatments.

- Antimicrobial Development : Given its efficacy against bacterial membranes, this compound could be explored as a scaffold for developing new antimicrobial agents.

- Tissue Regeneration : Its role in modulating proteoglycan production may have implications for wound healing and tissue engineering.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBVBIHNJWOLCJ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426324 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-24-5 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.